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molecular formula C9H15NO2 B1594776 Ethyl 2-cyanohexanoate CAS No. 7391-39-1

Ethyl 2-cyanohexanoate

Cat. No. B1594776
M. Wt: 169.22 g/mol
InChI Key: YMUSKLAPOQSFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05232624

Procedure details

323 g of butyraldehyde and 422 g of ethyl cyanoacetate are dissolved in 750 ml of glacial acetic acid, 15 g of piperidine are added, and the reaction mixture is stirred, during which it warms to about 55° C. After the reaction mixture has been cooled to room temperature, 20 g of 5% Pd-C catalyst are added, and the mixture is then hydrogenated at 30° and an H2 pressure of 2 bar until the calculated amount of hydrogen has been taken up (about 7 hours). After the catalyst has been separated off, the hydrogenation solution is evaporated on a rotary evaporator, the residue is taken up in..methyl tertiary-butyl ether (MTB ether), and the solution is washed by shaking twice with water and subsequently with 5% NaHCO3 solution. The organic phase is dried and evaporated. The residue is distilled in vacuo (2×10-2 mbar) (62° C. to 78°), to give ethyl 2-butylcyanoacetate.
Quantity
323 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].N1CCCCC1.[H][H]>C(O)(=O)C.[Pd]>[CH2:1]([CH:8]([C:6]#[N:7])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
323 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
422 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred, during which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
warms to about 55° C
CUSTOM
Type
CUSTOM
Details
is then hydrogenated at 30°
CUSTOM
Type
CUSTOM
Details
(about 7 hours)
Duration
7 h
CUSTOM
Type
CUSTOM
Details
After the catalyst has been separated off
CUSTOM
Type
CUSTOM
Details
the hydrogenation solution is evaporated on a rotary evaporator
WASH
Type
WASH
Details
methyl tertiary-butyl ether (MTB ether), and the solution is washed
STIRRING
Type
STIRRING
Details
by shaking twice with water and subsequently with 5% NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo (2×10-2 mbar) (62° C. to 78°)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(C(=O)OCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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